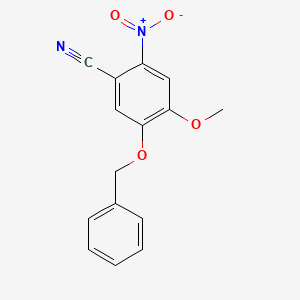

5-(Benzyloxy)-4-methoxy-2-nitrobenzonitrile

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds involves starting from simpler aromatic compounds and introducing various functional groups through chemical reactions. For example, the synthesis of 3-methoxy-4-chloro-5-nitrobenzonitrile from vanillin involves a series of reactions including nitration, chlorination, and the formation of a nitrile group . This suggests that the synthesis of 5-(Benzyloxy)-4-methoxy-2-nitrobenzonitrile could similarly start from a simple aromatic compound and involve multiple steps to introduce the benzyloxy, methoxy, and nitro groups.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using techniques such as NMR, IR, MS spectra, and X-ray diffraction . These techniques provide detailed information about the arrangement of atoms within the molecule and the electronic environment of different functional groups. For 5-(Benzyloxy)-4-methoxy-2-nitrobenzonitrile, similar analytical techniques would likely reveal the influence of the electron-withdrawing nitro group and the electron-donating methoxy and benzyloxy groups on the overall molecular structure.

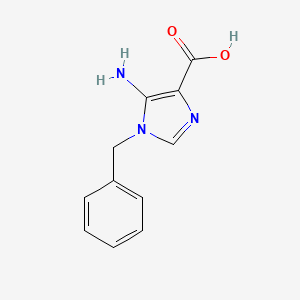

Chemical Reactions Analysis

The papers describe various chemical reactions involving substituted benzonitriles. For instance, the reaction of 2-amino-5-nitrobenzonitrile with cyclohexanone in the presence of a catalyst leads to the formation of a novel benzoxazine derivative . Another paper discusses the reactions of substituted 2-hydroxybenzonitriles with nitrogen dioxide, leading to products with different nitration patterns . These studies indicate that the chemical reactivity of 5-(Benzyloxy)-4-methoxy-2-nitrobenzonitrile would be influenced by its functional groups, potentially leading to a variety of reaction pathways and products.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound like 5-(Benzyloxy)-4-methoxy-2-nitrobenzonitrile can be inferred from the properties of similar compounds. The presence of a nitro group typically increases the acidity of adjacent hydrogen atoms and affects the compound's reactivity towards nucleophilic substitution reactions . The methoxy and benzyloxy groups are electron-donating, which could impact the compound's solubility in organic solvents and its melting point. The exact properties would need to be determined experimentally, but these general trends can provide a starting point for understanding the behavior of the compound.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Transformation

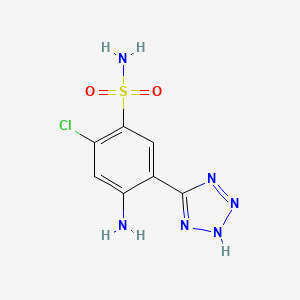

Synthesis of Gefitinib

A study demonstrates the conversion of 4-Methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile into a mixture of compounds which is further transformed to produce Gefitinib, a cancer treatment drug. The process involves transfer hydrogenation and Dimroth rearrangement, yielding a 66% overall yield (Bo Jin et al., 2005).

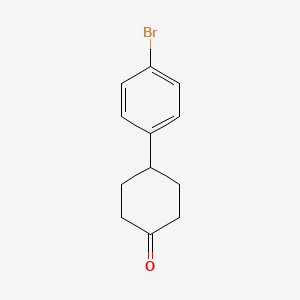

Formation of Novel Compounds

Research shows the heating of 2-amino-5-nitrobenzonitrile with cyclohexanone in the presence of a catalyst leads to the formation of novel compounds, including 6-nitrospiro[3,1-benzoxazine-2,1′-cyclohexan]-4(1H)-imine. The study provides detailed characterization of these compounds, including their crystal structure by X-ray diffraction (Jiarong Li et al., 2006).

Photophysical Properties and Applications

- Luminescent Properties of Lanthanide Complexes: A study explores the use of 4-benzyloxy benzoic acid derivatives, including those with electron-withdrawing groups like -NO2, in forming lanthanide coordination compounds. The study finds that electron-releasing substituents increase the photoluminescence of Tb(3+) complexes, while electron-withdrawing groups decrease the efficiency of sensitization (S. Sivakumar et al., 2010).

Mechanistic Studies and Reactions

Study of Ring Transformations in Heterocyclic Compounds

Research investigating ring transformations in heterocyclic compounds shows that 2,4,6-Triarylpyrylium salts react with nitroacetonitrile to yield 3-nitrobenzonitriles. This transformation includes a shift of a nitro group to the benzene ring, providing insights into the mechanisms of such reactions (T. Zimmermann et al., 1993).

Investigation of Diels-Alder Reactions

A study on the Diels–Alder reactions of 2-methyl- and 2-ethyl-5-methoxy-4-(p-nitrophenyl)oxazoles with various dienophiles provides insights into the reaction mechanisms and the formation of adducts. This research helps in understanding the decomposition and retro-Diels–Alder reactions in these systems (T. Ibata et al., 1986).

Solvent Influence in Hydrogenation Reactions

A study on the hydrogenation of nitrobenzonitriles using Raney nickel catalyst shows that the solvent used and the position of the nitro group relative to the nitrile group significantly influence the course of hydrogenation. This research adds to the understanding of solvent effects in chemical reactions (Klara Koprivova et al., 2008).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-methoxy-2-nitro-5-phenylmethoxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O4/c1-20-14-8-13(17(18)19)12(9-16)7-15(14)21-10-11-5-3-2-4-6-11/h2-8H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVPZEYWNUBKJEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)[N+](=O)[O-])C#N)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Benzyloxy)-4-methoxy-2-nitrobenzonitrile | |

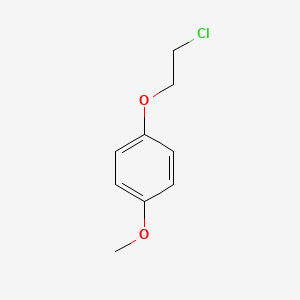

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.